molecular formula C13H14N2O B5170480 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one CAS No. 16181-60-5

2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

Cat. No.: B5170480
CAS No.: 16181-60-5
M. Wt: 214.26 g/mol
InChI Key: XTRMRDURQFAJOU-UHFFFAOYSA-N
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Description

2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one typically involves the reaction between substituted benzylidene-cyclohexanones and hydrazine derivatives in the presence of acetic acid. This reaction can be carried out using the grindstone technique, which offers high yields in a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-3aH-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-11-8-4-5-9-12(11)14-15(13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRMRDURQFAJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294738
Record name 2-Phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16181-60-5
Record name NSC97776
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 2
2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 3
2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 4
2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 5
2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 6
2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

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